molecular formula C24H26N6 B11237906 N-(3,5-dimethylphenyl)-1-phenyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

N-(3,5-dimethylphenyl)-1-phenyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11237906
M. Wt: 398.5 g/mol
InChI Key: BGKNZZAVYCSAJL-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-1-phenyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-1-phenyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multiple steps, including the formation of the pyrazolo[3,4-d]pyrimidine core and subsequent functionalization. Common reagents and conditions used in these reactions include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-1-phenyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the phenyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3,5-dimethylphenyl)-1-phenyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been studied for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a kinase inhibitor, which could have implications in cancer research.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-1-phenyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can interfere with signaling pathways that are crucial for cell proliferation and survival, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,5-dimethylphenyl)-1-phenyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine stands out due to its unique combination of functional groups, which confer specific biological activities and make it a versatile compound for various research applications.

Properties

Molecular Formula

C24H26N6

Molecular Weight

398.5 g/mol

IUPAC Name

N-(3,5-dimethylphenyl)-1-phenyl-6-piperidin-1-ylpyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C24H26N6/c1-17-13-18(2)15-19(14-17)26-22-21-16-25-30(20-9-5-3-6-10-20)23(21)28-24(27-22)29-11-7-4-8-12-29/h3,5-6,9-10,13-16H,4,7-8,11-12H2,1-2H3,(H,26,27,28)

InChI Key

BGKNZZAVYCSAJL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC2=C3C=NN(C3=NC(=N2)N4CCCCC4)C5=CC=CC=C5)C

Origin of Product

United States

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